methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-5-12-29-23(31)22-21(18-13-17(33-3)10-11-19(18)28(22)2)27-25(29)35-14-20(30)26-16-8-6-15(7-9-16)24(32)34-4/h6-11,13H,5,12,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHBKBZOCNTHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
Methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported properties. Below is a detailed analysis:
Structural Analogues with Pyrimidoindole Cores
- N-Benzyl-2-[(8-Methoxy-5-Methyl-4-Oxo-3-Propyl-4,5-Dihydro-3H-Pyrimido[5,4-b]indol-2-yl)Sulfanyl]Acetamide (): This compound shares the pyrimidoindole core and substituents (8-methoxy, 5-methyl, 3-propyl) but replaces the methyl benzoate group with a benzyl amide. The sulfanyl acetamido linker is retained, suggesting similar synthetic routes or binding interactions .
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]Indol-4-One ():
This analog substitutes the 8-methoxy group with 8-fluoro and introduces fluorinated benzyl groups at positions 3 and 3. Fluorine atoms increase electronegativity and metabolic stability, which could enhance target affinity or pharmacokinetics. X-ray diffraction (XRD) confirmed its planar pyrimidoindole core, a feature critical for π-π stacking interactions in biological systems .
Compounds with Alternative Heterocyclic Cores
Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-yl)Methyl)Benzoate ():
This compound replaces the pyrimidoindole with a pyridoindole core, reducing the number of nitrogen atoms in the heterocycle. The benzoate ester is retained, but the propyl and methoxy groups are absent. The Safety Data Sheet (SDS) highlights acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting structural modifications (e.g., pyridoindole vs. pyrimidoindole) influence toxicity profiles .- N-Substituted 2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides (): These derivatives feature an oxadiazole ring instead of pyrimidoindole, with a sulfanyl acetamido linker. The oxadiazole core is electron-deficient, which may enhance hydrogen bonding or dipole interactions.
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
Methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate (CAS Number: 1112399-80-0) is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex pyrimidoindole framework. The molecular formula is , with a molecular weight of 466.6 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.6 g/mol |
| LogP | 3.694 |
| Polar Surface Area | 70.862 Ų |
Research indicates that derivatives of pyrimidoindoles can exhibit immunomodulatory effects. Specifically, studies have shown that certain pyrimidoindoles can enhance the signaling pathways associated with Toll-like receptor 4 (TLR4), which plays a critical role in immune responses. The compound has been noted for its ability to prolong NF-kB signaling induced by lipopolysaccharides (LPS), suggesting a potential role as an adjuvant in vaccine formulations .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation. For instance, compounds within the pyrimidoindole class have shown significant growth inhibition in human-derived breast and colon cancer cell lines .
Structure–Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that modifications in the pyrimidoindole structure can significantly impact biological activity. For example:
- Substituent Variations : Changes in alkyl chain lengths or aromatic substitutions can alter the potency and selectivity of these compounds.
- Functional Group Impact : The presence of methoxy and acetyl groups has been linked to increased solubility and bioavailability, enhancing overall efficacy .
Case Studies
- Adjuvant Activity : A study demonstrated that a related pyrimidoindole significantly enhanced immune responses in mice when administered with an influenza vaccine. This suggests potential applications in vaccine development for high-risk populations .
- Cytotoxicity Assessment : In a comparative study assessing various pyrimidoindole derivatives, methyl 4-[2-(...)] exhibited superior cytotoxicity against specific cancer cell lines compared to its analogs, indicating a promising therapeutic profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:
Sulfanyl Acetamide Formation : Reacting 8-methoxy-5-methyl-4-oxo-3-propyl-pyrimido[5,4-b]indole-2-thiol with chloroacetyl chloride in anhydrous DMF under nitrogen to form the sulfanyl acetamide intermediate.
Amide Coupling : Coupling the intermediate with methyl 4-aminobenzoate using EDCI/HOBt in dichloromethane at 0–5°C.
Key parameters include temperature control (<10°C during coupling to prevent racemization) and solvent purity. Yields range from 45–60% depending on stoichiometric ratios and purification methods (e.g., silica gel chromatography vs. recrystallization) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of:
- X-ray Diffraction (XRD) : To confirm crystallographic parameters, such as bond angles and lengths (e.g., C-S bond at ~1.78 Å in the pyrimidoindole core) .
- NMR Spectroscopy : Key signals include δ 7.8–8.2 ppm (aromatic protons from the benzoate group) and δ 1.2–1.5 ppm (propyl CH2/CH3 protons).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <3 ppm error .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification (Category 2 skin/eye irritant, H315/H319):
- Engineering Controls : Use fume hoods for weighing and reactions.
- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified safety goggles, and flame-resistant lab coats.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity or environmental fate?
- Methodological Answer :
- Target-Specific Drug Design : Use adapter-based generative models (e.g., Adapt-cMolGPT) to predict modifications enhancing binding affinity to target proteins. Focus on substituents altering the pyrimidoindole core’s electron density .
- Environmental Fate Prediction : Apply QSAR models to estimate logP (predicted ~3.2) and biodegradation half-life (>60 days, indicating persistence). Validate via OECD 301B ready biodegradability tests .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
Batch Comparison : Analyze ¹H-NMR spectra for deviations in aromatic proton splitting (indicative of regiochemical impurities).
HPLC-PDA Purity Checks : Use a C18 column (ACN/water gradient) to detect trace intermediates (e.g., unreacted sulfanyl acetamide).
Thermogravimetric Analysis (TGA) : Identify solvent residues (>0.5% weight loss below 150°C) affecting crystallization .
Q. What experimental strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)2/Xantphos for Suzuki couplings (if applicable) to reduce side-product formation.
- Solvent Optimization : Replace DMF with NMP to enhance solubility of the indole intermediate at >100 mM concentrations.
- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction progress and terminate at >90% conversion .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
